
2-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone oxalate is a useful research compound. Its molecular formula is C16H17ClN2O7S3 and its molecular weight is 480.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Heterocycles
The synthesis of various heterocyclic compounds, including morpholines, piperazines, azepines, and oxazepines, demonstrates the utility of related chemical structures in creating diverse bioactive molecules. The process utilizes α-phenylvinylsulfonium salts reacting with amino alcohols or diamines, highlighting a method for constructing C-substituted heterocycles with high regio- and diastereoselectivity (Matlock et al., 2015).
Analytical Derivatization
A novel sulfonate reagent designed for analytical derivatization in liquid chromatography has been developed, featuring a fluorophore for sensitive detection and a tertiary amino function for post-derivatization removal. This innovation underscores the compound's relevance in improving analytical methodologies (Wu et al., 1997).
Sulfomethylation of Macrocycles
The sulfomethylation of polyazamacrocycles, including piperazine, introduces methanesulfonate groups, facilitating the synthesis of mono- and diacetate, phosphonate, and phosphinate derivatives. This approach offers a new route for the creation of mixed-side-chain macrocyclic chelates, expanding the toolbox for synthesizing complex molecules with potential medical applications (van Westrenen & Sherry, 1992).
Electrochemical Synthesis
Electrochemical methods have been employed to synthesize mono and di-substituted hydroquinone and benzoquinone derivatives, including those involving piperazine, demonstrating the compound's versatility in electrochemical reactions. This synthesis method offers a green and efficient pathway for creating arylsulfonyl derivatives (Nematollahi et al., 2014).
Structural and Computational Analysis
Structural and computational analyses of piperazine derivatives have provided insights into their reactivity and potential as bioactive molecules. For example, studies have detailed the crystal structure and Hirshfeld surface analysis of novel compounds, contributing to our understanding of molecular interactions and reactivity (Kumara et al., 2017).
Propiedades
IUPAC Name |
2-[4-(5-chlorothiophen-2-yl)sulfonylpiperazin-1-yl]-1-thiophen-2-ylethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O3S3.C2H2O4/c15-13-3-4-14(22-13)23(19,20)17-7-5-16(6-8-17)10-11(18)12-2-1-9-21-12;3-1(4)2(5)6/h1-4,9H,5-8,10H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUXQJYFCPMMBRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)C2=CC=CS2)S(=O)(=O)C3=CC=C(S3)Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O7S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2S)-2-Hydroxypropyl]-N-methyl-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2897865.png)
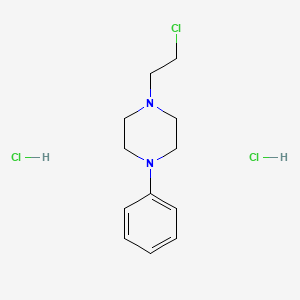


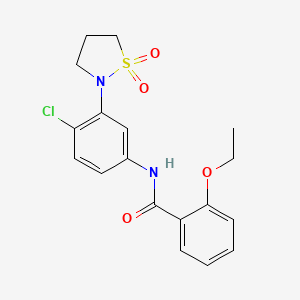

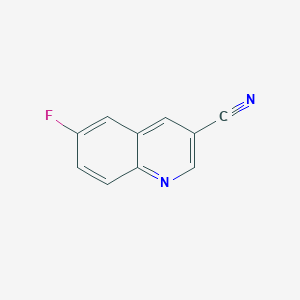
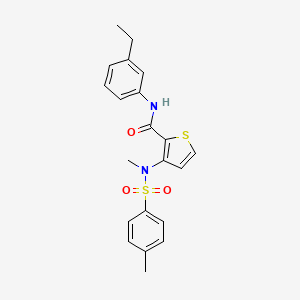
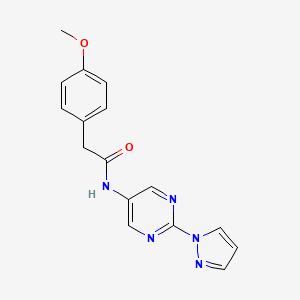
![N-(3,4-dimethylphenyl)-2-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylacetamide](/img/structure/B2897877.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(3-methyl-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B2897878.png)
![N-[1,2,4]triazolo[1,5-a]pyridin-8-ylpentanamide](/img/structure/B2897880.png)
![6-chloro-N-cyclopropyl-N-{[4-(methylcarbamoyl)phenyl]methyl}pyridine-3-carboxamide](/img/structure/B2897882.png)